molecular formula C6H15N3O B15324251 2-Amino-4-(dimethylamino)butanamide

2-Amino-4-(dimethylamino)butanamide

Cat. No.: B15324251
M. Wt: 145.20 g/mol
InChI Key: NDQKPCYMUVKZBR-UHFFFAOYSA-N
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Description

2-Amino-4-(dimethylamino)butanamide: is an organic compound with the molecular formula C6H15N3O It is a derivative of butanamide, featuring both amino and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(dimethylamino)butanamide typically involves the reaction of 2-amino-4-chlorobutanamide with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution of the chlorine atom with the dimethylamino group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(dimethylamino)butanamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted butanamides.

Scientific Research Applications

2-Amino-4-(dimethylamino)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(dimethylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule. The dimethylamino group plays a crucial role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Amino-4-(methylamino)butanamide: Similar structure but with a methylamino group instead of a dimethylamino group.

    2-Amino-4-(ethylamino)butanamide: Features an ethylamino group, leading to different chemical properties.

    2-Amino-4-(propylamino)butanamide: Contains a propylamino group, affecting its reactivity and applications.

Uniqueness: 2-Amino-4-(dimethylamino)butanamide is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

2-amino-4-(dimethylamino)butanamide

InChI

InChI=1S/C6H15N3O/c1-9(2)4-3-5(7)6(8)10/h5H,3-4,7H2,1-2H3,(H2,8,10)

InChI Key

NDQKPCYMUVKZBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C(=O)N)N

Origin of Product

United States

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